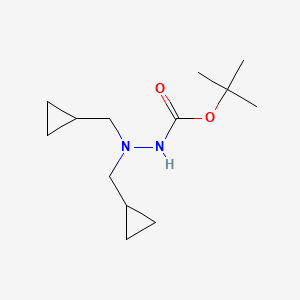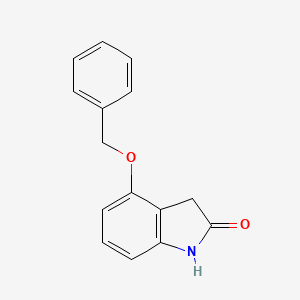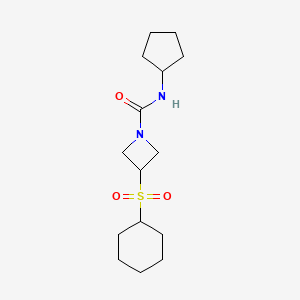
2,2-ビス(シクロプロピルメチル)ヒドラジンカルボン酸tert-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C13H24N2O2. It is a hydrazine derivative that features a tert-butyl ester group and two cyclopropylmethyl groups attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学的研究の応用
tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex hydrazine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The cyclopropylmethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide and suitable alkyl or aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce simpler hydrazine derivatives.
作用機序
The mechanism of action of tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl groups may enhance its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with biological molecules.
類似化合物との比較
Similar Compounds
tert-Butyl hydrazinecarboxylate: Lacks the cyclopropylmethyl groups, making it less sterically hindered and potentially less reactive.
Cyclopropylmethyl hydrazine: Does not have the tert-butyl ester group, which may affect its solubility and reactivity.
tert-Butyl 2,2-dimethylhydrazinecarboxylate: Similar structure but with dimethyl groups instead of cyclopropylmethyl groups, leading to different steric and electronic properties.
Uniqueness
tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate is unique due to the presence of both tert-butyl ester and cyclopropylmethyl groups, which confer distinct steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.
特性
IUPAC Name |
tert-butyl N-[bis(cyclopropylmethyl)amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-15(8-10-4-5-10)9-11-6-7-11/h10-11H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTLONBHLMYGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1CC1)CC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)
![ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2373046.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)

